Piperidine-3,3-diol

Description

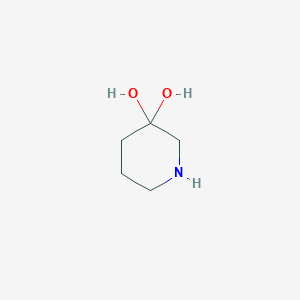

Structure

3D Structure

Properties

IUPAC Name |

piperidine-3,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5(8)2-1-3-6-4-5/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNCWQSVAOUUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Piperidine-3,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and stability of piperidine-3,3-diol. Due to the inherent instability of many geminal diols, this guide also extensively covers its corresponding ketone, 3-piperidone, and the critical equilibrium that governs their interconversion. This document serves as a foundational resource for professionals in drug development and chemical research, offering detailed experimental insights, data presentation, and visual aids to facilitate a deeper understanding of this chemical moiety.

Introduction to this compound and its Equilibrium with 3-Piperidone

This compound is the hydrated form of 3-piperidone. The piperidine ring is a common scaffold in many pharmaceuticals, making a thorough understanding of its derivatives crucial for drug design and development. The defining characteristic of this compound is the presence of a geminal diol (two hydroxyl groups attached to the same carbon atom). Geminal diols are often unstable and exist in equilibrium with their corresponding ketone or aldehyde. In the case of this compound, this equilibrium lies significantly towards the dehydrated form, 3-piperidone, under standard conditions. The study of this compound is therefore intrinsically linked to the study of 3-piperidone and the factors influencing their hydration-dehydration equilibrium.

Chemical and Physical Properties

Precise experimental data for isolated this compound is scarce due to its transient nature. The properties are often inferred from studies on the hydration of 3-piperidone and the analysis of related, more stable geminal diols.

Table 1: Comparative Physicochemical Properties of 3-Piperidone and Inferred Properties of this compound

| Property | 3-Piperidone | This compound (Predicted/Inferred) | Data Source |

| Molecular Formula | C₅H₉NO | C₅H₁₁NO₂ | - |

| Molecular Weight | 99.13 g/mol | 117.15 g/mol | - |

| Appearance | Colorless to light yellow liquid or solid | Expected to exist only in solution | - |

| Boiling Point | 175-180 °C (decomposes) | Unstable, will dehydrate upon heating | - |

| Melting Point | 32-36 °C | Not applicable (unstable) | - |

| pKa | ~8.7 (for the protonated amine) | Expected to be slightly lower than 3-piperidone due to the electron-withdrawing effect of the diol | - |

| Solubility | Soluble in water, ethanol, chloroform | Expected to be highly soluble in water due to the two hydroxyl groups | - |

Stability Analysis: The Hydration Equilibrium

The stability of this compound is best understood by examining the equilibrium between 3-piperidone and its hydrated form. This equilibrium is influenced by several factors, including solvent, pH, and temperature.

3.1. Factors Influencing the 3-Piperidone ⇌ this compound Equilibrium

-

Solvent: The equilibrium is significantly shifted towards the geminal diol in aqueous solutions. In non-polar, aprotic solvents, the ketone form is overwhelmingly favored.

-

pH: Both acid and base catalysis can accelerate the rate of hydration and dehydration. The position of the equilibrium can also be influenced by the pH, particularly due to the protonation state of the piperidine nitrogen.

-

Temperature: Generally, the formation of the geminal diol (hydration) is an exothermic process. Therefore, lower temperatures will favor the diol form, while higher temperatures will favor the ketone.

-

Electronic Effects: The presence of electron-withdrawing groups on the piperidine ring can stabilize the geminal diol form by reducing the electron density at the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water.

3.2. Degradation Pathways

The primary "degradation" pathway for this compound is its rapid dehydration to 3-piperidone. Under more forcing conditions, such as high heat or strong acid/base, further degradation of the piperidine ring itself can occur through various ring-opening and rearrangement reactions.

Experimental Protocols

4.1. Synthesis and In-situ Generation of this compound

This compound is typically not isolated. It is generated in-situ by dissolving 3-piperidone or a salt thereof (e.g., 3-piperidone hydrochloride) in an aqueous solvent.

-

Protocol:

-

Weigh 1.0 g of 3-piperidone hydrochloride.

-

Dissolve the solid in 10 mL of deuterated water (D₂O) in an NMR tube for spectroscopic analysis.

-

Allow the solution to equilibrate at a controlled temperature (e.g., 25 °C).

-

The equilibrium mixture of 3-piperidone and this compound can then be analyzed.

-

4.2. Spectroscopic Analysis of the Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the hydration equilibrium.

-

¹H NMR Spectroscopy:

-

The protons on the carbon adjacent to the carbonyl group in 3-piperidone will have a characteristic chemical shift.

-

Upon hydration to form this compound, the electronic environment of these protons changes, leading to a shift in their resonance frequency.

-

By integrating the signals corresponding to both the ketone and the diol forms, the equilibrium constant (K_eq) can be determined.

-

-

¹³C NMR Spectroscopy:

-

The carbonyl carbon of 3-piperidone will exhibit a characteristic resonance in the downfield region of the spectrum (typically 190-210 ppm).

-

The corresponding C3 carbon in this compound, now a diol, will have a signal at a much higher field (typically 90-100 ppm).

-

The ratio of the integrals of these two signals provides a direct measure of the equilibrium composition.

-

4.3. Kinetic Studies of Hydration/Dehydration

Temperature-jump or pH-jump experiments coupled with rapid spectroscopic techniques (e.g., stopped-flow UV-Vis or NMR) can be used to measure the rate constants for the forward (hydration) and reverse (dehydration) reactions.

Visualizing Key Processes

5.1. The Hydration-Dehydration Equilibrium

The central concept in the chemistry of this compound is its equilibrium with 3-piperidone in an aqueous environment.

Caption: Equilibrium between 3-piperidone and this compound.

5.2. Experimental Workflow for Equilibrium Analysis

The following workflow outlines the typical steps for characterizing the hydration equilibrium of 3-piperidone.

Caption: Workflow for NMR-based analysis of the hydration equilibrium.

Relevance in Drug Development

The potential for a ketone-containing drug candidate to exist in equilibrium with its geminal diol form in an aqueous physiological environment has several implications:

-

Receptor Binding: The ketone and the diol are structurally distinct and will have different steric and electronic profiles. They may therefore exhibit different binding affinities for a target receptor. The observed biological activity may be a composite of the activities of both species.

-

Pharmacokinetics: The increased polarity of the geminal diol will affect properties such as membrane permeability, solubility, and metabolism. This can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Drug Stability and Formulation: The equilibrium can be sensitive to the pH and composition of the formulation. Understanding and controlling this equilibrium is essential for ensuring the stability and consistent performance of a drug product.

Conclusion

While this compound is an elusive compound to isolate, its transient existence in aqueous solutions is of significant chemical and pharmaceutical relevance. A thorough understanding of the hydration-dehydration equilibrium with 3-piperidone is paramount for researchers working with this scaffold. The methodologies and data presented in this guide provide a framework for the analysis and characterization of this dynamic system, ultimately aiding in the rational design and development of novel therapeutics.

Preliminary Biological Screening of Piperidine Derivatives: A Technical Overview

Disclaimer: This technical guide provides a summary of the preliminary biological screening of various piperidine derivatives. Extensive literature searches did not yield specific biological data for Piperidine-3,3-diol. Therefore, this document focuses on the broader class of piperidine compounds to provide a representative overview of their potential biological activities and the methodologies used for their evaluation.

Introduction

Piperidine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds widely found in natural products and pharmaceuticals.[1][2] The piperidine nucleus is a common scaffold in a multitude of biologically active molecules, demonstrating a broad range of pharmacological properties including anticancer, antioxidant, anti-inflammatory, antibacterial, antiviral, and analgesic activities.[1][3][4] This guide summarizes key findings from preliminary biological screenings of various piperidine derivatives, outlines common experimental protocols, and presents visual workflows and pathways to aid researchers and drug development professionals in understanding their therapeutic potential.

Anticancer Activity

Piperidine derivatives have been extensively investigated for their potential as anticancer agents.[1][5][6] Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.

Quantitative Data Summary

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | 32.43 | [5] |

| Piperidine Derivative 19 | PC-3 (Prostate Cancer) | - | [1] |

| Piperidine Derivative 10 | - | - | [1] |

| Compound H-9 (Piperidine-3-carboxamide derivative) | Cathepsin K Inhibition | 0.08 | [7][8] |

| Compound F-12 (Sulfonyl piperidine) | Cathepsin K Inhibition | 13.52 | [8][9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the piperidine derivative (e.g., 6.25 to 100 µM) and a control (e.g., vehicle or standard drug) for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antioxidant Activity

Several piperidine derivatives have been evaluated for their antioxidant properties, primarily their ability to scavenge free radicals.[1][5]

Quantitative Data Summary

| Compound/Derivative | Assay | Activity | Reference |

| Piperidine Derivative 19 | DPPH Radical Scavenging | Most potent scavenger | [1] |

| Piperidine Derivative 10 | Superoxide Anion Radical Scavenging | Most effective scavenger | [1] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | DPPH Radical Scavenging | Limited activity | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow.

Methodology:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of the piperidine derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can also be determined.

Signaling Pathways

The anticancer activity of piperidine derivatives can be attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some piperidine compounds have been shown to induce apoptosis by affecting the expression of key regulatory proteins.[6]

Apoptosis Induction Pathway

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. nwmedj.org [nwmedj.org]

- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Piperidine-3,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-3,3-diol is a piperidine derivative of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.[1] A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS for similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2, H-6 | 2.8 - 3.2 | t or m | 5 - 7 | Protons alpha to the nitrogen atom. |

| H-4, H-5 | 1.6 - 2.0 | m | - | Methylene protons on the carbon backbone. |

| N-H | 1.5 - 3.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| O-H | 3.0 - 5.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2, C-6 | 45 - 50 | Carbons alpha to the nitrogen atom. |

| C-3 | 90 - 95 | Gem-diol carbon, expected to be significantly downfield. |

| C-4, C-5 | 20 - 30 | Methylene carbons on the carbon backbone. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (gem-diol) | 3200 - 3500 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| N-H stretch (secondary amine) | 3250 - 3350 | Medium, Sharp | May be obscured by the broad O-H stretch. |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong | Aliphatic C-H stretching. |

| O-H bend | 1350 - 1450 | Medium | Bending vibration of the hydroxyl groups. |

| C-N stretch | 1000 - 1250 | Medium | Carbon-nitrogen bond stretching. |

| C-O stretch | 1000 - 1100 | Strong | Carbon-oxygen bond stretching of the diol. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 117 | [M]⁺ | Molecular ion peak. |

| 100 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 99 | [M - H₂O]⁺ | Dehydration, loss of a water molecule. |

| 84 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical after dehydration. |

| 71 | [C₄H₉N]⁺ | Alpha-cleavage fragmentation common in cyclic amines. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring. |

Experimental Protocols

The following are general experimental protocols for the spectroscopic characterization of a piperidine derivative like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe exchangeable protons (N-H, O-H).

-

¹H NMR Acquisition :

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Solution Samples : Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition :

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method :

-

Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Electrospray Ionization (ESI) : Ideal for polar and non-volatile compounds. The sample solution is infused into the ESI source via a syringe pump or an HPLC system (LC-MS).

-

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to determine the exact mass and elemental composition.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

References

Thermodynamic Properties of Geminal Diols on a Piperidine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically unstable intermediates in the hydration of ketones and aldehydes. However, the presence of specific structural and electronic features, such as their formation on a heterocyclic ring system like piperidine, can significantly influence their stability and thermodynamic properties. This technical guide provides a comprehensive overview of the thermodynamic considerations for geminal diols on a piperidine ring, detailing the theoretical underpinnings of their stability, established experimental protocols for the determination of their thermodynamic parameters, and the logical frameworks for these investigations. While specific quantitative data for these compounds is sparse in publicly available literature, this guide equips researchers with the necessary information to design and execute studies to elucidate these properties.

Introduction to Geminal Diols on a Piperidine Ring

Geminal diols, or hydrates, exist in a reversible equilibrium with their corresponding carbonyl compounds. For a piperidone, the hydration equilibrium can be represented as follows:

The position of this equilibrium is dictated by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes. Generally, the formation of a geminal diol from a ketone is entropically unfavorable as it involves the combination of two molecules into one.[1]

The stability of the geminal diol is influenced by several factors:

-

Steric Hindrance: Bulky substituents around the carbonyl group can destabilize the geminal diol.[2]

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon stabilize the geminal diol by reducing the electron density at the carbon, making it more susceptible to nucleophilic attack by water.[2]

-

Intramolecular Hydrogen Bonding: The presence of nearby hydrogen bond acceptors or donors can stabilize the geminal diol.[2]

-

Ring Strain: In cyclic systems, the formation of a geminal diol can alter the ring strain, thereby influencing the equilibrium position.[1]

The piperidine ring, a common scaffold in pharmaceuticals, introduces specific conformational and electronic effects. The nitrogen atom in the piperidine ring can influence the electronic properties of a carbonyl group at various positions (e.g., 2-, 3-, or 4-position) through inductive and field effects. Furthermore, the chair conformation of the piperidine ring will dictate the orientation of the hydroxyl groups in the resulting geminal diol, potentially leading to stabilizing or destabilizing intramolecular interactions.

Quantitative Thermodynamic Data

Table 1: Gibbs Free Energy (ΔG) of Geminal Diol Formation on a Piperidine Ring

| Piperidone Isomer | Temperature (K) | Solvent | ΔG (kJ/mol) | Equilibrium Constant (Keq) | Reference |

| Piperidin-2-one | |||||

| Piperidin-3-one | |||||

| Piperidin-4-one |

Table 2: Enthalpy (ΔH) and Entropy (ΔS) of Geminal Diol Formation on a Piperidine Ring

| Piperidone Isomer | Method | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Piperidin-2-one | |||||

| Piperidin-3-one | |||||

| Piperidin-4-one |

Experimental Protocols

The determination of the thermodynamic parameters for the reversible formation of geminal diols requires specialized experimental techniques capable of characterizing chemical equilibria. Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) are two powerful methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Constant Determination

NMR spectroscopy can be used to determine the equilibrium constant (Keq) of the hydration reaction by quantifying the relative concentrations of the piperidone and the geminal diol at equilibrium. From the equilibrium constant, the standard Gibbs free energy change (ΔG°) can be calculated using the equation:

ΔG° = -RTln(Keq)

where R is the gas constant and T is the absolute temperature.

Protocol for Keq Determination using ¹H NMR:

-

Sample Preparation:

-

Prepare a stock solution of the piperidone of interest in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be accurately known and high enough for clear signal detection.

-

Ensure the solvent is free of any acidic or basic impurities that could catalyze the reaction in an uncontrolled manner.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample at a constant, accurately known temperature. The use of a temperature-controlled probe is crucial.

-

Identify distinct and well-resolved signals corresponding to the piperidone and the geminal diol. Protons alpha to the carbonyl/geminal diol carbon are often good candidates.

-

-

Quantification:

-

Integrate the signals corresponding to the piperidone and the geminal diol. The ratio of the integrals will be proportional to the molar ratio of the two species at equilibrium.

-

Let I_ketone be the integral of a signal from the piperidone and I_diol be the integral of a signal from the geminal diol. The equilibrium constant is calculated as: Keq = [Geminal Diol] / [Piperidone] = (I_diol / n_diol) / (I_ketone / n_ketone) where n is the number of protons giving rise to the respective signals.

-

-

Thermodynamic Parameter Calculation:

-

Repeat the experiment at several different temperatures to determine the temperature dependence of Keq.

-

A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed. The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, allowing for the determination of the standard enthalpy and entropy changes.

-

Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

Isothermal Titration Calorimetry (ITC) directly measures the heat change (enthalpy, ΔH) associated with a chemical reaction.[3][4] For a reversible reaction like geminal diol formation, a "release" or dilution protocol is most appropriate.[5]

Protocol for ΔH Determination using ITC:

-

Sample Preparation:

-

Prepare a solution of the piperidone in a suitable buffer at a concentration where a significant fraction exists as the geminal diol (this may require preliminary NMR studies). This will be the solution in the ITC syringe.

-

The ITC cell will contain the same buffer with no piperidone. It is critical that the buffer composition of the syringe and cell solutions are identical to minimize heats of dilution.[6]

-

-

ITC Experiment:

-

Equilibrate the ITC instrument at the desired temperature.

-

Perform a series of injections of the piperidone/geminal diol solution from the syringe into the buffer in the cell.

-

The dilution of the sample will shift the equilibrium back towards the piperidone, resulting in an endothermic (heat absorbing) or exothermic (heat releasing) process corresponding to the negative of the enthalpy of hydration.

-

-

Data Analysis:

-

The heat change for each injection is measured.

-

The data is fitted to a suitable binding model (in this case, a dissociation model) to determine the enthalpy change (ΔH) for the dehydration reaction. The enthalpy of hydration will have the opposite sign.[7]

-

The equilibrium constant (Keq) can also be obtained from the ITC data.

-

With ΔG (from Keq) and ΔH determined, the entropy change (ΔS) can be calculated using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS

-

Visualizations

Logical Relationship of Geminal Diol Equilibrium

The following diagram illustrates the factors influencing the equilibrium between a piperidone and its corresponding geminal diol.

Caption: Factors influencing the piperidone-geminal diol equilibrium.

Experimental Workflow for Thermodynamic Characterization

This diagram outlines the workflow for the experimental determination of the thermodynamic properties of geminal diols on a piperidine ring.

References

- 1. quora.com [quora.com]

- 2. Why are geminal diols unstable? [duplicate] - ECHEMI [echemi.com]

- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. odinity.com [odinity.com]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. azom.com [azom.com]

Potential In Vitro Metabolic Pathways of Piperidine-3,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential in vitro metabolic pathways of Piperidine-3,3-diol, a heterocyclic compound featuring a piperidine ring. While specific metabolic data for this compound is not extensively available in the current literature, this document extrapolates likely metabolic transformations based on established patterns of piperidine-containing pharmaceuticals and other xenobiotics. The information presented herein is intended to guide researchers in designing and interpreting in vitro metabolism studies.

Core Concepts in Piperidine Metabolism

The piperidine ring, a common scaffold in many pharmaceuticals, is susceptible to a variety of metabolic reactions, primarily categorized into Phase I and Phase II metabolism. These transformations are crucial in determining the pharmacokinetic profile, efficacy, and potential toxicity of a drug candidate.

Phase I Metabolism: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For piperidine-containing compounds, Phase I metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes located in the liver and other tissues. Key Phase I reactions for the piperidine moiety include:

-

C-Hydroxylation: The addition of a hydroxyl group to a carbon atom on the piperidine ring is a common metabolic route.

-

N-Dealkylation: If the piperidine nitrogen is substituted, the removal of an alkyl group is a frequent metabolic pathway.[1][2][3]

-

N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide.[4]

-

Ring Opening and Contraction: More complex transformations can lead to the opening of the piperidine ring or its contraction to a pyrrolidine ring.[5][6][7]

-

Dehydrogenation: The formation of a double bond within the piperidine ring can also occur.

Phase II Metabolism: Following Phase I reactions, the modified compound can undergo conjugation with endogenous molecules. These reactions further increase water solubility, facilitating excretion. Common Phase II reactions include:

-

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The addition of a sulfonate group, mediated by sulfotransferases (SULTs).

-

Glutathione Conjugation: The attachment of glutathione, which can be a marker for the formation of reactive intermediates.

Predicted Metabolic Pathways of this compound

Based on the general principles of piperidine metabolism, the following pathways are proposed for this compound. The presence of the geminal diol at the 3-position may influence the regioselectivity of these reactions.

Phase I Pathways

The primary sites for Phase I metabolism of this compound are predicted to be the carbon atoms of the piperidine ring and the nitrogen atom.

dot

Caption: Predicted Phase I metabolic pathways of this compound.

Phase II Pathways

The hydroxyl groups of this compound and its hydroxylated Phase I metabolites are potential sites for Phase II conjugation reactions.

dot

Caption: Predicted Phase II conjugation reactions for this compound and its metabolites.

Bioactivation Potential

A critical aspect of metabolism studies is the assessment of bioactivation, the process by which a parent compound is converted to a reactive metabolite. For piperidine-containing compounds, a key bioactivation pathway involves the formation of reactive iminium ions.[8] These electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to toxicity.

dot

Caption: Generalized bioactivation pathway for piperidine-containing compounds.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the metabolic fate of this compound, a series of in vitro experiments can be conducted. The following provides a general framework for these studies.

Metabolic Stability Assessment

This assay determines the rate at which the parent compound is metabolized by liver enzymes.

Table 1: Example Protocol for Metabolic Stability in Human Liver Microsomes (HLM)

| Parameter | Condition |

| Test System | Human Liver Microsomes (HLM) |

| Test Compound Conc. | 1 µM |

| Microsomal Protein Conc. | 0.5 mg/mL |

| Cofactor | NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) |

| Incubation Buffer | Potassium phosphate buffer (pH 7.4) |

| Incubation Temperature | 37°C |

| Time Points | 0, 5, 15, 30, 60 minutes |

| Reaction Termination | Acetonitrile containing an internal standard |

| Analysis | LC-MS/MS |

Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

This study aims to identify the structures of the metabolites formed.

Table 2: Example Protocol for Metabolite Identification

| Parameter | Condition |

| Test System | HLM, S9 fraction, or hepatocytes |

| Test Compound Conc. | 10 µM |

| Enzyme/Cell Conc. | HLM: 1 mg/mL; S9: 2 mg/mL; Hepatocytes: 1 x 10^6 cells/mL |

| Cofactors | NADPH regenerating system (for HLM, S9); UDPGA and PAPS can be included to assess Phase II metabolites |

| Incubation Time | 60 - 120 minutes |

| Sample Preparation | Protein precipitation followed by centrifugation |

| Analysis | High-resolution LC-MS/MS |

Reaction Phenotyping

This experiment identifies the specific CYP enzymes responsible for the metabolism of the compound.

Table 3: Example Approaches for CYP Reaction Phenotyping

| Method | Description |

| Recombinant Human CYPs | The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 3A4). |

| Chemical Inhibition | The test compound is incubated with HLM in the presence and absence of specific CYP inhibitors. |

| Correlation Analysis | The rate of metabolism in a panel of individual donor HLMs is correlated with the known activities of specific CYPs in those donors. |

Experimental Workflow

dot

Caption: A typical workflow for in vitro metabolism studies.

Summary of Potential Quantitative Data

While no specific data exists for this compound, the following table illustrates how quantitative data from in vitro metabolism studies of a hypothetical piperidine-containing compound might be presented.

Table 4: Illustrative Quantitative Data for a Hypothetical Piperidine Compound

| Parameter | Value |

| Metabolic Stability (HLM) | |

| In Vitro t½ (min) | 25 |

| Intrinsic Clearance (µL/min/mg protein) | 27.7 |

| CYP Contribution (%) | |

| CYP3A4 | 65 |

| CYP2D6 | 25 |

| Other CYPs | 10 |

| Major Metabolites Formed (Relative Abundance) | |

| M1 (C4-hydroxy) | +++ |

| M2 (N-oxide) | ++ |

| M3 (Glucuronide of M1) | + |

Conclusion

The in vitro metabolism of this compound is likely to involve a combination of Phase I oxidation and dehydrogenation reactions, followed by Phase II conjugation of the hydroxyl groups. The piperidine ring itself presents multiple potential sites for metabolism, and the geminal diol may influence the regioselectivity of these transformations. A thorough investigation using a tiered approach of in vitro assays, including metabolic stability, metabolite identification, and reaction phenotyping, is essential to fully characterize the metabolic profile of this compound. Particular attention should be paid to the potential for bioactivation via iminium ion formation. The experimental protocols and predictive pathways outlined in this guide provide a robust framework for initiating such studies.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]

- 8. Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Physicochemical Properties of Piperidine-3,3-diol: A Technical Guide

Disclaimer: Publicly available experimental data on the solubility and pKa of Piperidine-3,3-diol is limited. This guide provides a comprehensive overview of the standard methodologies for determining these crucial physicochemical parameters, tailored for researchers, scientists, and drug development professionals. The data presented in the tables are hypothetical and serve as illustrative examples.

Introduction

This compound, a derivative of the versatile piperidine scaffold, holds potential as a building block in medicinal chemistry.[1][2] The piperidine ring is a common motif in many pharmaceuticals, and understanding the physicochemical properties of its derivatives is paramount for drug design and development.[1][3] Two of the most critical parameters are solubility and the acid dissociation constant (pKa), which profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide details the experimental protocols for determining the aqueous and organic solubility, as well as the pKa, of this compound.

Solubility Determination

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a key factor in a drug candidate's developability.[4] Poor aqueous solubility can lead to low bioavailability and hinder the formulation of effective therapeutics. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5][6][7]

Data Presentation: Solubility of this compound

The following table is a template for summarizing the experimentally determined solubility of this compound in various solvents at different temperatures. The values are hypothetical and based on the general solubility characteristics of polar heterocyclic compounds.[8][9]

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Purified Water | 25 | 15.2 | 0.116 | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | 18.5 | 0.141 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | > 100 | > 0.762 | Shake-Flask |

| Ethanol | 25 | 85.7 | 0.653 | Shake-Flask |

| Methanol | 25 | 120.1 | 0.915 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.524 | Shake-Flask |

| Purified Water | 37 | 22.8 | 0.174 | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 37 | 27.9 | 0.213 | Shake-Flask |

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic equilibrium solubility of this compound.[5][6]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[4][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any fine particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Visualization: Shake-Flask Solubility Workflow

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. This value is crucial as it dictates the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[10] Potentiometric titration is a robust and widely used method for pKa determination.[11][12][13]

Data Presentation: pKa of this compound

This table presents a template for the pKa value of this compound, determined by potentiometric titration. The hypothetical value is based on the known pKa of piperidine, which is approximately 11.1-11.2.[14][15] The gem-diol at the 3-position is expected to have a minor electron-withdrawing effect, potentially slightly lowering the pKa of the piperidine nitrogen.

| Parameter | Value | Temperature (°C) | Method |

| pKa | 10.8 ± 0.1 | 25 | Potentiometric Titration |

Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of this compound using potentiometric titration.[10][11]

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen

-

pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.[11]

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]

-

Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[10][11]

-

Titration: Titrate the solution with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative curve). The pH at half the volume of the equivalence point corresponds to the pKa.[13]

-

Replication: Perform the titration at least three times to ensure accuracy and reproducibility. Report the average pKa value with the standard deviation.[11]

Visualization: Potentiometric Titration Workflow

Conclusion

The experimental determination of solubility and pKa is a fundamental step in the characterization of any new chemical entity intended for pharmaceutical development. The protocols detailed in this guide for the shake-flask and potentiometric titration methods provide a robust framework for obtaining reliable data for this compound. These parameters are essential for building predictive models of in vivo behavior and for guiding formulation and further development efforts.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. ijnrd.org [ijnrd.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Organic chemistry - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asdlib.org [asdlib.org]

- 14. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Piperidine-3,3-diol (surrogate: 3-Piperidone) as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its inherent conformational properties and the ability to be functionalized at various positions make it a privileged core in medicinal chemistry. While direct use of Piperidine-3,3-diol is synthetically challenging due to its nature as an unstable hydrate of 3-piperidone, the latter serves as a stable and highly versatile building block. The carbonyl group at the 3-position provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse piperidine derivatives, including crucial 3,3-disubstituted and spirocyclic systems.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of N-protected 3-piperidones as a practical surrogate for this compound in organic synthesis.

Key Applications

N-protected 3-piperidones are valuable intermediates for the synthesis of:

-

3,3-Disubstituted Piperidines: These structures are of significant interest in drug discovery, as exemplified by their use in the development of potent and efficacious HDM2-p53 inhibitors.[3]

-

Spirocyclic Piperidines: The carbonyl group allows for the construction of spirocycles, which are important for introducing three-dimensionality into drug candidates.

-

Chiral Piperidines: The ketone can be stereoselectively reduced to the corresponding alcohol, a key intermediate in the synthesis of chiral drugs like tyrosine kinase inhibitors.[4]

-

Fused Heterocyclic Systems: 3-Piperidone can participate in cyclization reactions, such as the Pictet-Spengler reaction, to generate complex polycyclic frameworks.[5][6]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-piperidone

This protocol describes a robust, multi-step synthesis of N-Boc-3-piperidone starting from 3-hydroxypyridine.[7]

Workflow Diagram:

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

Piperidine-3,3-diol applications in medicinal chemistry

An examination of the medicinal chemistry landscape reveals a significant interest in piperidine-based scaffolds for drug discovery. While direct applications of piperidine-3,3-diol are not extensively documented in publicly available literature, the underlying concept of geminal diols on a piperidine ring holds potential, particularly as hydrates of piperidinones or as isosteres in enzyme inhibition. This document explores the applications of such motifs, drawing from related and well-established principles in medicinal chemistry.

Introduction to Piperidine Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. Furthermore, the basic nitrogen atom can participate in key hydrogen bonding interactions and improve the pharmacokinetic properties of a molecule.[2]

While this compound itself is the hydrated form of piperidine-3-one, its direct use as a stable entity in drug development is not a major focus of reported research. However, the concept of geminal diols as transition-state analogs or mimics of hydrated ketones is a well-established strategy in the design of enzyme inhibitors.

Piperidine-3-one: A Precursor to Bioactive Molecules

Piperidine-3-one hydrochloride is a commercially available and versatile building block in organic synthesis.[3] Its ketone functionality serves as a handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of substituted piperidines for screening in drug discovery programs.[2] The hydrate of piperidine-3-one is this compound, and while often a transient species, the principle of a hydrated carbonyl at this position is relevant to certain enzyme inhibitor designs.

Geminal Diols on Piperidine Scaffolds: Applications in Enzyme Inhibition

The primary application of a geminal diol on a piperidine framework found in the literature is in the context of glycosidase inhibitors, where a dihydroxymethyl group is attached to the piperidine ring. Additionally, the theoretical application of a this compound as a protease inhibitor, mimicking a hydrated peptide bond, is a plausible extension of established medicinal chemistry principles.

α-Geminal Dihydroxymethyl Piperidine Iminosugars as Glycosidase Inhibitors

A study on α-geminal dihydroxymethyl piperidine iminosugars has demonstrated their potent inhibitory activity against α-glucosidase.[4] These compounds act as mimics of the natural sugar substrates, with the gem-diol functionality potentially playing a role in binding to the enzyme's active site.

The inhibitory activities of synthesized α-geminal dihydroxymethyl piperidine iminosugars against rice α-glucosidase are summarized in the table below.

| Compound | IC50 (nM) | Ki (nM) |

| 2a | 120 | 95 |

| 2b | 45 | 32 |

| 2c | 150 | 110 |

| 1b | 80 | 65 |

| 1c | 250 | 190 |

| DNJ (Deoxynojirimycin) | 550 | - |

| Data sourced from α-Geminal dihydroxymethyl piperidine and pyrrolidine iminosugars: synthesis, conformational analysis, glycosidase inhibitory activity, and molecular docking studies.[4] |

A general synthetic protocol for the preparation of α-geminal dihydroxymethyl piperidine iminosugars involves the following key steps, as described in the literature[4]:

-

Reaction with Dichloromethyllithium: A suitably protected 5-keto-hexofuranose is reacted with dichloromethyllithium in a Jocic-Reeve and Corey-Link type reaction.

-

Azide Introduction: The resulting product is treated with sodium azide to introduce the azido group.

-

Reduction: A reduction step, typically with sodium borohydride, yields the 5-azido-5-hydroxymethyl substituted hexofuranose containing the geminal dihydroxymethyl group.

-

Deprotection and Cyclization: Removal of protecting groups and subsequent intramolecular reductive aminocyclization of the in situ generated C5-amino functionality with the hemiacetal at C-1 affords the corresponding 5C-dihydroxymethyl piperidine iminosugars.

This compound as a Putative Protease Inhibitor Motif

While no specific examples of this compound as a protease inhibitor have been identified in the searched literature, the underlying principle is well-founded in medicinal chemistry. Many protease inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. A hydrated ketone, or gem-diol, can serve as a stable mimic of this transient species.

Given that numerous HIV-1 protease inhibitors incorporate a piperidine scaffold as a P2-ligand to enhance binding and pharmacokinetic properties,[5][6] it is conceivable that a this compound moiety could be incorporated into a protease inhibitor scaffold. The gem-diol would be positioned to interact with the catalytic machinery of the protease, such as the catalytic aspartate residues in HIV-1 protease.

Conclusion

Direct applications of this compound in medicinal chemistry are not well-documented. However, the foundational principles of drug design suggest potential utility for this and related geminal diol structures on a piperidine core. The demonstrated success of α-geminal dihydroxymethyl piperidine iminosugars as potent glycosidase inhibitors provides a tangible example of the value of this structural motif. Furthermore, the established role of the piperidine scaffold in protease inhibitors, combined with the strategy of using gem-diols as transition-state analogs, points to a plausible, albeit currently underexplored, application for this compound derivatives in this therapeutic area. Future research may yet uncover specific and potent applications for this intriguing chemical entity.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-3-one hydrochloride | 61644-00-6 | Benchchem [benchchem.com]

- 3. biosynce.com [biosynce.com]

- 4. α-Geminal dihydroxymethyl piperidine and pyrrolidine iminosugars: synthesis, conformational analysis, glycosidase inhibitory activity, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Functionalization of Piperidine-3,3-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of piperidine-3,3-diol hydrochloride, a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. The following sections describe procedures for N-alkylation, N-acylation, and N-arylation, present typical reaction data, and illustrate a relevant biological signaling pathway.

Introduction

Piperidine derivatives are integral components of many pharmaceuticals and bioactive molecules.[1] The functionalization of the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and molecular weight, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This compound offers a unique starting material with a geminal diol functionality that can be explored for further chemical modifications. The protocols outlined below provide a foundation for the synthesis of diverse libraries of N-substituted this compound derivatives for screening in drug discovery programs.

Experimental Protocols

Note on the Starting Material: These protocols assume the starting material is this compound hydrochloride. The addition of a base is necessary to neutralize the hydrochloride salt and liberate the free secondary amine for reaction.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated piperidine-3,3-diols via reaction with an alkyl halide.

Materials:

-

This compound hydrochloride

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound hydrochloride (1.0 eq).

-

Add anhydrous DMF or MeCN as the solvent.

-

Add a suitable base, such as potassium carbonate (2.0-2.5 eq) or triethylamine (2.0-2.5 eq), to the suspension.[2]

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the free amine.

-

Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation: N-Alkylation

| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzyl bromide | K₂CO₃ | DMF | 6 | 85 | >98 |

| 2 | Ethyl iodide | TEA | MeCN | 12 | 78 | >97 |

| 3 | Propyl bromide | K₂CO₃ | DMF | 8 | 82 | >98 |

Protocol 2: N-Acylation of this compound

This protocol details the synthesis of N-acylated piperidine-3,3-diols using an acyl chloride or anhydride.

Materials:

-

This compound hydrochloride

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acetic Anhydride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (2.5 eq) or pyridine (2.5 eq) and stir for 30 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) or acetic anhydride (1.2 eq) dropwise.[3]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated this compound.

Data Presentation: N-Acylation

| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | Acetyl chloride | TEA | DCM | 2 | 92 | >99 |

| 2 | Benzoyl chloride | Pyridine | DCM | 4 | 88 | >98 |

| 3 | Acetic anhydride | TEA | DCM | 3 | 95 | >99 |

Protocol 3: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

-

This compound hydrochloride

-

Aryl halide (e.g., bromobenzene, 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂) or similar Pd catalyst

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane (anhydrous)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringe and needles

-

Celite

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

-

Add anhydrous toluene or dioxane.

-

Add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), and sodium tert-butoxide (1.4 eq).[1]

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Wash the combined filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the N-arylated this compound.

Data Presentation: N-Arylation

| Entry | Aryl Halide | Catalyst | Ligand | Time (h) | Yield (%) | Purity (%) |

| 1 | Bromobenzene | Pd(OAc)₂ | BINAP | 18 | 75 | >97 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | 16 | 80 | >98 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | 24 | 65 | >95 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-functionalization of this compound.

Caption: General workflow for N-functionalization.

Signaling Pathway: Cholinesterase Inhibition

N-substituted piperidine derivatives are known to act as acetylcholinesterase (AChE) inhibitors, a key mechanism in the treatment of Alzheimer's disease.[4][5] AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[6]

Caption: Acetylcholinesterase inhibition pathway.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. Cholinesterase inhibitors - NeuRA Library [library.neura.edu.au]

developing analytical methods for Piperidine-3,3-diol quantification

AN-001 | For Research Use Only

Abstract

This application note details two robust analytical methods for the quantification of Piperidine-3,3-diol in various matrices: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound. The GC-MS method is suitable for volatile, thermally stable derivatives, while the LC-MS/MS method offers high sensitivity and specificity for direct analysis in complex biological matrices.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development and organic synthesis. As a polar molecule containing both a secondary amine and a geminal diol, its quantification presents unique analytical challenges. The presence of multiple active hydroxyl groups makes it non-volatile and prone to poor chromatographic peak shape.[1] Therefore, robust analytical methods are crucial for its accurate measurement in process monitoring, metabolic studies, and quality control. This document provides detailed protocols for its quantification using two orthogonal techniques.

Method 1: Quantification by GC-MS with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds.[2] However, the polar nature of this compound requires derivatization to increase its volatility and thermal stability.[3] Silylation is a common and effective derivatization technique where active hydrogens on hydroxyl and amine groups are replaced by a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of aqueous sample (e.g., reaction mixture, dissolved bulk drug), add an appropriate internal standard (IS) (e.g., deuterated this compound or a structurally similar compound).

-

Adjust the pH of the sample to >10 with 1M NaOH to ensure the piperidine nitrogen is in its free base form.

-

Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex for 2 minutes and centrifuge at 3500 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

2. Derivatization (Silylation)

-

To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Add 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Conditions

| Parameter | Suggested Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) - Ions to be determined post-derivatization and initial full scan analysis. |

Data Presentation: GC-MS

Table 1: Example Calibration Curve Data for Derivatized this compound

| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |

| 10 | 15,234 | 110,543 | 0.138 |

| 25 | 38,123 | 111,234 | 0.343 |

| 50 | 76,987 | 110,876 | 0.694 |

| 100 | 155,432 | 111,543 | 1.394 |

| 250 | 387,654 | 110,998 | 3.492 |

| 500 | 775,123 | 111,321 | 6.963 |

| Linearity (r²) | - | - | 0.9995 |

Table 2: Example Precision and Accuracy Data

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=6) | RSD (%) | Accuracy (%) |

| LQC | 30 | 29.8 | 4.5 | 99.3 |

| MQC | 200 | 203.4 | 3.1 | 101.7 |

| HQC | 400 | 395.7 | 2.8 | 98.9 |

Method 2: Quantification by LC-MS/MS

For direct analysis, especially in complex biological matrices like plasma or urine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[4] This method avoids the need for derivatization.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation for Biological Samples)

-

To 100 µL of plasma or urine sample, add an appropriate internal standard (IS).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

-

Vortex for 2 minutes to ensure thorough mixing.[5]

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis. Dilute with water if necessary to reduce organic content before injection.

2. LC-MS/MS Instrumental Conditions

| Parameter | Suggested Value |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |

| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column suitable for polar analytes |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: Precursor Ion (Q1): m/z 118.08 (M+H)⁺, Product Ion (Q3): To be determined |

| Internal Standard: To be determined based on IS selection | |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Capillary Voltage | 3500 V |

Data Presentation: LC-MS/MS

Table 3: Example Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |

| 0.5 | 8,990 | 250,112 | 0.036 |

| 1 | 18,234 | 255,432 | 0.071 |

| 5 | 90,111 | 253,876 | 0.355 |

| 20 | 358,432 | 251,543 | 1.425 |

| 50 | 899,654 | 254,998 | 3.528 |

| 100 | 1,810,123 | 252,321 | 7.174 |

| Linearity (r²) | - | - | 0.9991 |

Table 4: Example Recovery Data (Protein Precipitation)

| QC Level | Spiked Conc. (ng/mL) | Peak Area (Pre-extraction spike) | Peak Area (Post-extraction spike) | Recovery (%) |

| LQC | 1.5 | 26,543 | 29,876 | 88.8 |

| MQC | 40 | 701,234 | 789,987 | 88.8 |

| HQC | 80 | 1,454,321 | 1,612,453 | 90.2 |

Workflow and Pathway Diagrams

Caption: Logical workflow for selecting an analytical method.

Caption: Experimental workflow for the GC-MS method.

Caption: Experimental workflow for the LC-MS/MS method.

Conclusion

The two methods presented provide comprehensive solutions for the quantification of this compound. The GC-MS method with silylation is a reliable approach for less complex matrices, while the direct LC-MS/MS method offers superior sensitivity and is ideal for bioanalytical applications. Both methods require full validation to establish performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to relevant regulatory guidelines. These protocols serve as a robust starting point for the development of validated analytical methods for this compound.

References

Application Notes and Protocols for Piperidine-3,3-diol as a Potential Neuroreceptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a hypothetical framework and detailed protocols for the initial characterization of Piperidine-3,3-diol, a novel small molecule, as a potential ligand for various neuroreceptor targets. Due to the limited publicly available data on this specific compound, the following application notes serve as a comprehensive template for its evaluation. The protocols outlined herein describe standard methodologies for determining binding affinity and functional activity at representative G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are critical steps in early-stage drug discovery.

Introduction to Piperidine Derivatives in Neuroscience